molecular formula C10H6ClFN4OS B254202 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

Cat. No. B254202
M. Wt: 284.7 g/mol
InChI Key: AEKOXPHNFYYCNV-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as 'Lamivudine' and is widely used as an antiviral drug to treat HIV and hepatitis B infections.

Scientific Research Applications

The scientific research applications of 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one are diverse and include its use as an antiviral agent, antibacterial agent, anticancer agent, and as a material for the development of sensors and catalysts. The antiviral activity of this compound is due to its ability to inhibit the reverse transcriptase enzyme of HIV and hepatitis B virus, which is essential for viral replication. It has also been shown to possess antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit their proliferation.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one is primarily through the inhibition of the reverse transcriptase enzyme of HIV and hepatitis B virus. It acts as a nucleoside analogue and competes with the natural nucleosides for incorporation into the viral DNA, thereby inhibiting viral replication. It also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one are dependent on its mode of action. As an antiviral agent, it reduces the viral load and prevents the progression of HIV and hepatitis B infections. As an antibacterial agent, it inhibits the growth of bacteria and prevents the development of antibiotic resistance. As an anticancer agent, it induces apoptosis in cancer cells and inhibits their proliferation. The compound has also been shown to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one in lab experiments is its broad spectrum of activity against various pathogens and cancer cells. It is also relatively easy to synthesize and has a good safety profile. However, one of the limitations of using this compound is its potential toxicity and the need for careful optimization of dosage and treatment duration.

Future Directions

The future directions for research on 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as agriculture and materials science, and the development of new derivatives with improved pharmacological properties. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one involves the reaction of 2,4,6-trichloro pyrimidine with ethoxymethylene malonic acid diethyl ester to form 2,4,6-trichloro-5-(ethoxymethylene) pyrimidine. This intermediate is then reacted with thiourea in the presence of sodium methoxide to form the desired product. The synthesis of this compound is a multistep process and requires careful optimization of reaction conditions to obtain a high yield of the product.

properties

Product Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

Molecular Formula

C10H6ClFN4OS

Molecular Weight

284.7 g/mol

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H6ClFN4OS/c11-7-2-1-3-8(12)6(7)4-14-16-9(17)5-13-15-10(16)18/h1-5H,(H,15,18)/b14-4+

InChI Key

AEKOXPHNFYYCNV-LNKIKWGQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=O)C=NNC2=S)F

SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C(=O)C=NNC2=S)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C(=O)C=NNC2=S)F

Origin of Product

United States

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